molecular formula C13H25N B11903343 N-cyclohexyl-3-methylcyclohexan-1-amine

N-cyclohexyl-3-methylcyclohexan-1-amine

Cat. No.: B11903343
M. Wt: 195.34 g/mol
InChI Key: VZMMRZKEPUBVML-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cycloaliphatic Amine Chemistry

Cycloaliphatic amines, characterized by a cyclic hydrocarbon structure with an amine functional group external to the ring, have been a cornerstone of industrial chemistry for decades. inchikey.info Their journey began with the exploration of simple cyclic amines, such as cyclohexylamine (B46788), which gained prominence as a key intermediate. inchikey.info A significant driver for cyclohexylamine production was its use in the synthesis of cyclamate, a non-caloric sweetener, before regulatory changes in the 1970s. inchikey.info

The versatility of cycloaliphatic amines stems from their unique combination of a non-aromatic ring structure and a reactive amine group. chemeo.com This structure imparts desirable properties such as good thermal stability, chemical resistance, and, in polymer applications, improved weatherability and mechanical strength. chemeo.com Over the years, research has expanded to a wide array of substituted and more complex cycloaliphatic amines. These compounds are crucial as intermediates in the synthesis of a variety of products, including:

Polymer Additives: They are used as curing agents for epoxy resins, leading to materials with high durability, adhesion, and resistance to chemicals and UV radiation. chemeo.comnist.gov The cross-linking of polymer chains by these amines enhances the mechanical properties of the final product. chemeo.combldpharm.com

Agrochemicals: Certain cycloaliphatic amines serve as building blocks in the formulation of pesticides and herbicides. bldpharm.com

Rubber Accelerators: They play a role in the vulcanization process of rubber, improving its elasticity and durability. inchikey.infobldpharm.com

The evolution of this field is marked by the continuous development of new synthesis methods, such as the reductive amination of cyclic ketones and the amination of cycloalkanols, to produce a diverse range of cycloaliphatic amines with tailored properties. inchikey.info

Structural Characteristics and Unique Features of N-Cyclohexyl-3-Methylcyclohexan-1-amine

This compound is a secondary amine with the chemical formula C₁₃H₂₅N. bldpharm.comchemscene.com Its structure consists of a 3-methylcyclohexylamine (B3022809) moiety bonded to a cyclohexyl group via the nitrogen atom. The presence of two saturated cyclic rings and a methyl substituent gives this molecule distinct stereochemical possibilities and physical properties.

Key Structural Features:

Two Cycloaliphatic Rings: The presence of two cyclohexyl rings contributes to the compound's bulk and is expected to influence its physical properties, such as boiling point and viscosity.

Secondary Amine: The nitrogen atom is bonded to two carbon atoms and one hydrogen atom, making it a secondary amine. This functionality is a key site for chemical reactions.

Chirality: The 3-methylcyclohexylamine portion of the molecule contains chiral centers, meaning this compound can exist as multiple stereoisomers. The specific spatial arrangement of the methyl group and the amino group (cis or trans) on the cyclohexane (B81311) ring will significantly impact the molecule's three-dimensional shape and its interactions with other chiral molecules.

While detailed experimental data for this specific compound is limited, its properties can be inferred from its structure and comparison with related compounds.

PropertyValueSource
Molecular Formula C₁₃H₂₅N bldpharm.comchemscene.com
Molecular Weight 195.35 g/mol bldpharm.comchemscene.com
CAS Number 861540-12-7 bldpharm.combiomall.in
SMILES Code CC1CC(NC2CCCCC2)CCC1 bldpharm.com

This table is interactive. Click on the headers to sort.

Research Significance and Potential Academic Impact of this compound

The academic and research interest in a particular compound is often driven by its potential applications. Given the established roles of similar cycloaliphatic amines, this compound holds potential significance in several areas of chemical research, primarily as a building block or modifying agent.

Potential Areas of Research:

Polymer and Materials Science: Drawing parallels with other dicycloaliphatic amines, this compound could be investigated as a curing agent or chain extender in the production of high-performance polymers like polyamides, polyimides, and epoxies. inchikey.info The presence of the 3-methyl group could introduce subtle but potentially beneficial modifications to the polymer's properties, such as altering its glass transition temperature or solubility. The inherent UV stability of cycloaliphatic structures makes it a candidate for creating weather-resistant coatings and adhesives. chemeo.comnist.gov

Organic Synthesis: As a secondary amine, it can serve as a precursor in the synthesis of more complex molecules. It can undergo reactions typical of secondary amines, such as N-alkylation and acylation, to produce a variety of derivatives with potential applications in pharmaceuticals or agrochemicals. inchikey.info The stereoisomers of this compound could be of particular interest in asymmetric synthesis, where chiral amines are often used as catalysts or resolving agents.

Corrosion Inhibition: Amines are well-known for their ability to act as corrosion inhibitors, and cycloaliphatic amines are no exception. This compound could be studied for its efficacy in protecting metallic surfaces from corrosion, a significant area of industrial research.

While specific studies on this compound are not yet prominent in the literature, its structural motifs suggest it is a compound of interest for further investigation within these fields. Its potential to contribute to the development of new materials and synthetic methodologies underscores its latent academic impact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-cyclohexyl-3-methylcyclohexan-1-amine

InChI

InChI=1S/C13H25N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h11-14H,2-10H2,1H3

InChI Key

VZMMRZKEPUBVML-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclohexyl 3 Methylcyclohexan 1 Amine and Analogous Systems

Classical and Contemporary Approaches to Substituted Cyclohexyl Amine Synthesis

The construction of substituted cyclohexylamines can be achieved through several established and modern synthetic routes. These methods often involve the formation of the crucial carbon-nitrogen bond at different stages of the synthesis and can be tailored to achieve specific substitution patterns.

Reductive Amination Strategies for Cyclohexane (B81311) Derivatives

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for the preparation of N-cyclohexyl-3-methylcyclohexan-1-amine. This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

In the context of this compound synthesis, 3-methylcyclohexanone (B152366) would be the starting ketone, and cyclohexylamine (B46788) would serve as the amine component. The initial reaction between the ketone and amine forms a hemiaminal, which then dehydrates to form an imine or enamine intermediate. This intermediate is subsequently reduced in situ to yield the final secondary amine.

A variety of reducing agents can be employed, with the choice often depending on the scale of the reaction and the desired selectivity. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). For industrial applications, catalytic hydrogenation is often preferred, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in a hydrogen atmosphere. google.com

An improved process for producing N,N-dimethyl-cyclohexyl-amine via reductive amination of cyclohexanone (B45756) with dimethylamine (B145610) has been developed, operating at 60-250°C and 15-200 bar pressure. google.com This continuous process maintains a specific gas/liquid ratio and is carried out in the presence of at least 1 wt.% trimethylamine. google.com

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Readily available, inexpensive, relatively mild.Can reduce the starting ketone, requires acidic conditions for imine reduction.
Sodium Cyanoborohydride (NaBH₃CN)Selective for the iminium ion over the ketone, effective at neutral pH.Highly toxic, generates cyanide waste.
Sodium Triacetoxyborohydride (STAB)Mild, non-toxic, highly effective for a wide range of substrates.More expensive than other borohydrides.
Catalytic HydrogenationHigh atom economy, suitable for large-scale synthesis, environmentally friendly.Requires specialized high-pressure equipment, catalyst can be expensive.

Amination of Cycloalkanols and Related Transformations

The direct amination of cycloalkanols presents another viable route to N-substituted cyclohexylamines. This transformation can be achieved through various methods, including the use of the Ritter reaction or by converting the alcohol into a good leaving group followed by nucleophilic substitution with an amine.

For the synthesis of this compound, 3-methylcyclohexanol (B165635) would be the starting material. sigmaaldrich.comnih.govyoutube.comsigmaaldrich.com In a typical sequence, the hydroxyl group of 3-methylcyclohexanol can be activated by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. This is followed by reaction with cyclohexylamine, which displaces the leaving group to form the desired product.

Modern catalytic methods, such as the Buchwald-Hartwig amination, have also been applied to the amination of cyclic alcohols, although this is less common than for aryl halides. These reactions utilize a palladium or copper catalyst with a suitable ligand to facilitate the C-N bond formation.

A recent development involves a visible-light-enabled photocatalyzed [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.orgrsc.org This method provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govrsc.orgrsc.org

Alkylation Reactions Involving Cyclohexyl Moieties

The alkylation of a primary amine with a suitable alkylating agent is a fundamental and widely used method for the synthesis of secondary amines. To synthesize this compound using this approach, one could react cyclohexylamine with a 3-methylcyclohexyl halide or sulfonate.

Conversely, 3-methylcyclohexylamine (B3022809) could be reacted with a cyclohexyl halide or sulfonate. nih.gov The choice of reactants depends on the availability of the starting materials. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Challenges with this method include the potential for over-alkylation to form a tertiary amine and the possibility of elimination reactions, especially with sterically hindered substrates. The choice of solvent and base can be crucial in maximizing the yield of the desired secondary amine.

Enantioselective and Diastereoselective Synthesis of this compound

Due to the presence of multiple stereocenters in this compound, controlling the stereochemical outcome of the synthesis is of paramount importance, particularly for pharmaceutical applications where a specific stereoisomer is often required for biological activity.

Chiral Auxiliaries and Catalysis in Cycloaliphatic Amine Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.comnumberanalytics.com After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the synthesis of chiral cyclohexylamines, a chiral auxiliary can be attached to either the amine or the cyclohexyl precursor. For instance, a chiral amine can be used in a reductive amination reaction with 3-methylcyclohexanone to induce diastereoselectivity. Subsequent removal of the chiral group from the nitrogen atom would yield the enantiomerically enriched 3-methylcyclohexylamine, which can then be alkylated with a cyclohexyl group.

Alternatively, a chiral auxiliary can be attached to the cyclohexanone ring to control the facial selectivity of the nucleophilic attack by the amine. Evans' oxazolidinones and SAMP/RAMP hydrazines are examples of effective chiral auxiliaries that have been widely used in asymmetric synthesis.

Catalytic asymmetric methods offer a more atom-economical approach. Chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium, copper) with chiral ligands, can be used to catalyze the enantioselective hydrogenation of enamines or the asymmetric reductive amination of ketones. acs.org For example, a copper-catalyzed asymmetric amination of yne-allylic esters has been developed for the synthesis of enantiomerically enriched chiral amines. acs.org

Table 2: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Amine Synthesis
MethodChiral SourceKey Features
Chiral Auxiliary(R)- or (S)-α-MethylbenzylamineReadily available, forms diastereomeric imines that can be separated or selectively reduced.
Chiral AuxiliaryEvans' OxazolidinonesAttached to the carbonyl precursor, directs nucleophilic attack.
Chiral AuxiliarySAMP/RAMP HydrazinesForms chiral hydrazones that undergo diastereoselective alkylation or reduction.
Asymmetric CatalysisChiral Phosphoric AcidsCan be used in combination with photoredox catalysis for asymmetric [4+2] cycloadditions. rsc.org
Asymmetric CatalysisCopper/Chiral LigandCatalyzes enantioselective amination reactions. acs.org

Stereocontrol in Ring Functionalization and Amine Introduction

Achieving the desired stereochemistry in this compound requires careful control over the functionalization of the cyclohexane ring and the introduction of the amine group. The relative stereochemistry of the methyl group and the amine substituent (cis or trans) is determined during the key bond-forming steps.

When starting from 3-methylcyclohexanone, the stereochemical outcome of the reductive amination can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may favor attack from the less hindered face of the imine intermediate, leading to a specific diastereomer.

For syntheses starting from 3-methylcyclohexanol, the stereochemistry of the alcohol can be used to direct the stereochemistry of the subsequent amination. For example, an SN2 reaction with an amine on a 3-methylcyclohexyl tosylate will proceed with inversion of configuration at the carbon center.

Advanced methods for stereocontrolled functionalization of cyclohexane rings often employ organometallic reagents or enzymatic transformations. acs.orgresearchgate.net For instance, the stereoselective addition of nucleophiles to organomolybdenum complexes of cyclohexene (B86901) derivatives has been demonstrated. acs.org Enzymatic reductive amination has also emerged as a powerful tool for the stereocontrolled synthesis of substituted cyclohexylamines, offering high levels of chemo-, regio-, and stereoselectivity. researchgate.net

Asymmetric Approaches to 3-Methylcyclohexyl and N-Cyclohexyl Moieties

Achieving stereocontrol in the synthesis of this compound is critical, as the biological activity and material properties of chiral molecules are often dependent on their specific stereoisomeric form. The molecule contains two chiral centers, one on each cyclohexane ring, leading to the possibility of multiple diastereomers and enantiomers. Asymmetric synthesis aims to selectively produce a single desired isomer.

Key strategies for introducing chirality into the 3-methylcyclohexyl and N-cyclohexyl fragments include catalyst-controlled reactions and the use of biocatalysts.

Catalyst-Controlled Asymmetric Synthesis: Transition metal catalysis is a powerful tool for asymmetric synthesis. For the 3-methylcyclohexyl moiety, a common precursor is 3-methylcyclohexanone. Asymmetric reduction of this ketone or asymmetric conjugate addition to an enone precursor can establish the desired stereochemistry. For instance, rhodium-catalyzed asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated ketones like 2-cyclohexenone is a well-established method for creating chiral 3-substituted cyclohexanones. mdpi.comdocumentsdelivered.com These intermediates can then be converted to the corresponding amine.

Stereoselective reductive amination is a direct and efficient method for converting a ketone to a chiral amine. nih.govnih.gov This can be achieved using chiral catalysts or chiral auxiliaries. For example, Noyori-type ruthenium catalysts have been used for the stereoselective synthesis of complex amine structures, where the steric environment of the substrate dictates the facial selectivity of the hydride attack. nih.gov

Biocatalytic Asymmetric Synthesis: Enzymes offer high selectivity under mild conditions, making them attractive for green synthesis. Amine transaminases (ATAs), imine reductases (IREDs), and reductive aminases (RedAms) are particularly relevant for the synthesis of chiral amines. researchgate.netresearchgate.netresearchgate.net

A biocatalytic cascade reaction combining an ene-reductase (ERed) and an amine transaminase can convert an α,β-unsaturated ketone into a chiral amine with multiple stereocenters. researchgate.net For instance, an ERed can selectively reduce the double bond of 3-methylcyclohex-2-enone to produce (R)- or (S)-3-methylcyclohexanone, which is then aminated by a stereocomplementary ATA to yield the desired diastereomer of 3-methylcyclohexylamine with high optical purity. researchgate.net

The table below summarizes some asymmetric approaches applicable to the synthesis of chiral cyclohexylamine derivatives.

Method Precursor Catalyst/Enzyme Key Features Reference(s)
Asymmetric Conjugate Addition2-CyclohexenoneChiral Rhodium ComplexForms chiral 3-substituted cyclohexanone intermediate. mdpi.comdocumentsdelivered.com
Asymmetric Reductive Amination3-MethylcyclohexanoneNoyori Ruthenium CatalystHigh diastereoselectivity due to steric control. nih.gov
Biocatalytic Cascade3-Methylcyclohex-2-enoneEne-Reductase (ERed) & Amine Transaminase (ATA)Two-step, one-pot reaction creating two stereocenters with high enantiomeric and diastereomeric excess. researchgate.netresearchgate.net
Biocatalytic Reductive AminationCyclohexanoneReductive Aminase (RedAm)Direct conversion of a ketone to a chiral amine using an amine donor. researchgate.net

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical industry to minimize environmental impact. pharmacyjournal.org The synthesis of this compound can be optimized by considering atom economy, efficient use of solvents, waste reduction, and the application of catalysis. nih.govnih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently greener as they generate fewer byproducts. rsc.org

The key bond-forming step in the synthesis of this compound is typically a reductive amination between 3-methylcyclohexylamine and cyclohexanone.

Reaction: 3-methylcyclohexylamine + Cyclohexanone + Reducing Agent → this compound + Byproducts

The atom economy of this step is highly dependent on the choice of reducing agent. Traditional methods using stoichiometric hydride reagents like sodium borohydride result in significant inorganic waste. In contrast, catalytic hydrogenation, where molecular hydrogen (H₂) is the reductant, is a highly atom-economical process, producing only water as a byproduct. primescholars.com The theoretical atom economy for catalytic reductive amination approaches 100%.

The table below compares the theoretical atom economy for different types of reactions that could be employed in the synthesis.

Reaction Type General Equation Byproduct(s) Theoretical Atom Economy Reference(s)
Catalytic HydrogenationR-NH₂ + R'=O + H₂ → R-NH-R' + H₂OWaterHigh (~87% for this specific reaction) primescholars.comrsc.org
Addition ReactionA + B → CNone100% rsc.org
Stoichiometric ReductionR-NH₂ + R'=O + NaBH₄ → R-NH-R' + Borate saltsStoichiometric inorganic saltsLow primescholars.com
Gabriel Synthesis (for primary amine)Phthalimide salt + R-X → N-Alkylphthalimide → R-NH₂Phthalic acid derivativesVery Low (<<50%) primescholars.com

Solvent Selection and Waste Minimization Strategies

Solvents constitute a large portion of the mass in many chemical processes and are a primary source of waste and environmental concern. nih.govresearchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. nih.gov

Traditional solvents used for reductive amination, such as chlorinated hydrocarbons (e.g., dichloroethane), are now considered undesirable due to their toxicity and environmental persistence. rsc.org Modern solvent selection guides promote the use of greener alternatives. nih.govrsc.orgyoutube.com

Sustainable Solvent Choices:

Ethers: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is an excellent alternative to tetrahydrofuran (B95107) (THF) and chlorinated solvents.

Alcohols: Methanol and ethanol (B145695) are common solvents for reductive amination and are generally considered more acceptable than many aprotic solvents. organic-chemistry.org

Water: When possible, using water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. pharmacyjournal.orgresearchgate.net Some catalytic aminations can be performed in aqueous media. organic-chemistry.org

Waste Minimization: The pharmaceutical and chemical industries generate significant waste, often estimated at over 100 kg of waste per kilogram of product. copadata.com Strategies to mitigate this include:

Solvent Recycling: Implementing processes to recover and reuse solvents can drastically reduce waste and improve the economic viability of a process. emergingpub.comrsc.org

Process Optimization: A data-driven approach to optimize reaction conditions can increase yield and reduce the formation of byproducts and impurities, thereby minimizing scrapped batches. copadata.com

Circular Economy Principles: Designing processes where byproducts from one step can be used as reagents in another, or finding uses for waste streams, aligns with a circular economy model. emergingpub.comemergingpub.com

Catalytic Methods for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with less waste compared to stoichiometric processes. rsc.org Both heterogeneous and homogeneous catalysts, as well as biocatalysts, play a vital role.

Heterogeneous Catalysis: The reductive amination of cyclohexanone with an amine can be efficiently carried out using hydrogen gas over a heterogeneous catalyst. Supported nickel catalysts, for example, have been shown to be effective for the reductive amination of phenols to produce cyclohexylamines, offering a cost-effective and noble-metal-free alternative. rsc.org These catalysts are easily separated from the reaction mixture and can be recycled, further enhancing sustainability.

Homogeneous Catalysis: Homogeneous catalysts, such as iridium or ruthenium complexes, are highly effective for reductive amination under transfer hydrogenation conditions, using formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen source. organic-chemistry.orgkanto.co.jp This avoids the need for high-pressure hydrogenation equipment. While potentially more expensive and difficult to separate than heterogeneous catalysts, their high activity and selectivity can be advantageous.

Biocatalysis: As mentioned in section 2.2.3, enzymes like RedAms, IREDs, and ATAs are powerful catalysts for amine synthesis. researchgate.net They operate in water at or near ambient temperature and pressure, offering a significantly reduced environmental footprint compared to many traditional chemical methods. The high selectivity of enzymes minimizes the formation of byproducts, simplifying purification and reducing waste. researchgate.net

Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through a suite of one- and two-dimensional experiments, it is possible to map out the carbon skeleton, establish proton connectivity, and probe the spatial relationships and dynamic processes that define the molecule's character.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), signal multiplicity, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the molecular structure.

For N-cyclohexyl-3-methylcyclohexan-1-amine, the spectra would reveal distinct signals for the two cyclohexyl rings and the methyl group. The presence of stereoisomers (cis/trans) would result in a more complex spectrum, with separate signals for each diastereomer. The protons on the carbons bearing the nitrogen (C1 and C1') and the methyl group (C3) are particularly diagnostic. The ¹H NMR spectrum would show a complex aliphatic region, typically between 0.8 and 3.0 ppm. The methyl group would appear as a doublet around 0.9 ppm. The methine protons on C1, C1', and C3 would resonate further downfield due to the influence of the electron-withdrawing nitrogen atom or substitution.

The ¹³C NMR spectrum would display up to 13 distinct signals for the different carbon environments, depending on the stereochemistry and the conformational equilibrium. The carbons attached to the nitrogen (C1 and C1') would be shifted downfield, appearing in the range of 50-60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and stereoisomerism.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-1 (CH-N)2.4 - 2.8Multiplet
H-1' (CH-N)2.4 - 2.8Multiplet
H-3 (CH-CH₃)1.5 - 1.9Multiplet
Methyl Protons (CH₃)0.8 - 1.0Doublet
Cyclohexyl Protons (CH₂)1.0 - 2.0Complex Multiplets
Amine Proton (NH)1.0 - 2.5Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and stereoisomerism.)

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH-N)55 - 60
C-1' (CH-N)50 - 55
C-3 (CH-CH₃)30 - 35
Methyl Carbon (CH₃)20 - 25
Cyclohexyl Carbons (CH₂)25 - 40

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (vicinal coupling). For this compound, COSY would be used to trace the connectivity of protons within each cyclohexyl ring, confirming the ring structure and identifying which protons are neighbors. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), which are often more easily resolved and assigned. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the entire molecular structure. For instance, an HMBC experiment could show a correlation between the methyl protons and the C2, C3, and C4 carbons of the methylcyclohexyl ring, confirming the position of the methyl group. It would also be key in establishing the connection between the two rings by showing a correlation from the H-1 proton to the C-1' carbon (and vice-versa) through the nitrogen atom. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining stereochemistry. For this compound, NOESY can distinguish between cis and trans isomers. For example, in a cis isomer where both the N-cyclohexyl group and the methyl group are on the same face of the 3-methylcyclohexyl ring, a NOESY cross-peak would be expected between the protons of the N-cyclohexyl ring and the methyl protons.

The cyclohexane (B81311) rings in this compound are not static; they undergo rapid chair-to-chair ring inversion at room temperature. Additionally, the nitrogen atom undergoes pyramidal inversion. These dynamic processes can be studied using variable temperature (VT) NMR. libretexts.org

Ring Inversion: At room temperature, the ring flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and eventually split into two distinct signals. By analyzing the spectra at different temperatures, the energy barrier for the ring inversion can be calculated. researchgate.netnih.gov

Amine Inversion: The nitrogen atom in the amine group rapidly inverts its pyramidal geometry, which can also lead to the interconversion of stereoisomers. wikipedia.org This process, similar to ring inversion, can be slowed at lower temperatures. If the substituents on the nitrogen are different, this inversion can be monitored by VT-NMR. For secondary amines, this process is often very fast, but its energy barrier can be influenced by the steric bulk of the attached groups. libretexts.orgyoutube.com

This compound is a chiral molecule, existing as a mixture of enantiomers. NMR spectroscopy, in the presence of a chiral resolving agent, can be used to determine the enantiomeric excess (ee) of a sample.

This is achieved by adding a chiral shift reagent (CSR) or a chiral derivatizing agent (CDA) to the NMR sample. rsc.orgrsc.org

Chiral Shift Reagents: These are typically lanthanide complexes (e.g., Eu(hfc)₃) that can reversibly coordinate to the amine. nih.gov This coordination forms transient diastereomeric complexes, which have different NMR spectra. As a result, a single peak in the original spectrum for a given proton will split into two peaks, one for each enantiomer. The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers, allowing for the calculation of the ee.

Chiral Derivatizing Agents: Alternatively, the amine can be reacted with a chiral derivatizing agent to form a stable pair of diastereomers. rsc.orgacs.org These diastereomers have distinct chemical shifts and coupling constants, allowing for their quantification by standard NMR.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR provides unparalleled insight into the solution-state structure, X-ray crystallography offers a precise and unambiguous picture of the molecule's structure in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with very high precision.

For this compound, a successful X-ray crystallographic analysis would provide:

Absolute Configuration: For a chiral molecule crystallized as a single enantiomer, X-ray diffraction can determine the absolute configuration (R/S) of each stereocenter. mdpi.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The exact conformation of the cyclohexyl rings (e.g., chair, boat, or twist-boat) in the solid state.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including details on hydrogen bonding involving the amine group and other non-covalent interactions. mdpi.com

Table 3: Representative Crystallographic Data Table (Note: This is a hypothetical table as the crystal structure of this compound is not publicly available. The values are representative of a small organic molecule.)

Parameter Value
Chemical FormulaC₁₃H₂₅N
Formula Weight195.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.678(5)
β (°)98.76(3)
Volume (ų)1324.5(8)
Z (molecules/unit cell)4
Calculated Density (g/cm³)0.978
R-factor (%)4.5

Crystallographic Insights into Intermolecular Interactions

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a crystalline solid. For this compound, this technique would not only confirm its covalent structure but also reveal the nature of its intermolecular interactions in the solid state.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide key insights into:

Hydrogen Bonding: The secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. Crystallographic data would elucidate the geometry and network of these hydrogen bonds, which are primary determinants of the crystal packing.

Van der Waals Forces: The nonpolar cyclohexyl and methylcyclohexyl groups would interact through van der Waals forces, and their specific packing arrangement would be detailed.

Conformational Locking: In the solid state, the molecule would be 'locked' into a specific conformation. This would reveal the preferred chair conformations of both cyclohexyl rings and the equatorial or axial positioning of the substituents.

While specific crystallographic data for this compound is not currently available in open literature, the table below illustrates the type of information that would be obtained from such an analysis, based on typical values for related organic molecules.

Parameter Illustrative Value Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c)a=10.5 Å, b=8.2 Å, c=15.1 ÅDefines the size of the repeating unit in the crystal lattice.
Unit Cell Angles (α, β, γ)α=90°, β=105°, γ=90°Defines the shape of the repeating unit.
Hydrogen Bond (N-H···N) Length2.9 - 3.2 ÅIndicates the strength and nature of intermolecular hydrogen bonding, a key factor in crystal packing.
Dihedral AnglesVaries (e.g., C-C-N-C)Defines the three-dimensional shape (conformation) of the molecule within the crystal.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the various stretching, bending, and torsional motions of the atoms within a molecule. Each vibration corresponds to a specific energy, providing a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be characterized by several key absorption bands. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of these vibrational modes. nih.gov

Key expected vibrational modes for this compound include:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. nih.gov

C-H Stretches: Strong absorptions are anticipated in the 2850-2960 cm⁻¹ region, arising from the numerous C-H bonds in the two cyclohexyl rings. nih.gov

N-H Bend: A band in the 1550-1650 cm⁻¹ region is typically associated with the bending vibration of the N-H bond.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond usually appears in the 1000-1250 cm⁻¹ range.

C-C Stretches and Bends: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to the various C-C stretching and bending vibrations within the cyclohexyl rings.

The table below summarizes the expected key FTIR absorption bands and their assignments, based on data from similar molecules like N-methylcyclohexylamine. nist.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch~3350Weak-MediumSecondary Amine
C-H Stretch2850 - 2960StrongAlkane C-H
N-H Bend~1590MediumSecondary Amine
C-N Stretch~1100MediumAlkylamine

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of nonpolar bonds. Therefore, it is an excellent technique for studying the carbon skeleton of this compound.

In a Raman spectrum of this compound, one would expect to see strong signals corresponding to:

C-C Ring Vibrations: The symmetric stretching and breathing modes of the cyclohexyl rings would be prominent. Studies on cyclohexane itself show characteristic polarized Raman bands that are assigned to specific symmetries (e.g., a₁g, e₉). ustc.edu.cn

C-H Stretching: Similar to FTIR, C-H stretching vibrations would be visible, often with high intensity.

C-N Stretching: The C-N bond vibration would also be Raman active.

Computational studies on related molecules like cyclohexylamine (B46788) have shown that theoretical calculations can successfully predict and help assign the bands observed in the Raman spectrum. researchgate.net

Chiroptical Spectroscopy

This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. Chiroptical spectroscopy techniques are essential for distinguishing between these isomers and determining their absolute configuration.

Circular Dichroism (CD) Spectroscopy for Chiral this compound

The sign and magnitude of the Cotton effects in the CD spectrum are unique to each enantiomer. Although specific CD data for this compound is not available, studies on other chiral molecules demonstrate that a combination of experimental CD measurements and theoretical calculations (e.g., time-dependent DFT) can be a powerful tool for assigning the absolute configuration of chiral centers. nih.gov

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the resulting ORD curve is characteristic of a specific enantiomer.

For a molecule like this compound, the ORD curve would likely show a plain curve at longer wavelengths, but as the wavelength approaches an electronic transition, a more complex curve with peaks and troughs (Cotton effect) would be observed. The shape of this curve is directly related to the stereochemistry of the molecule. Theoretical studies on related chiral molecules, such as substituted cyclohexanones, have shown that the ORD curve is highly sensitive to the conformation (axial vs. equatorial) of substituents on the cyclohexane ring.

Computational Chemistry and Theoretical Investigations of N Cyclohexyl 3 Methylcyclohexan 1 Amine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-cyclohexyl-3-methylcyclohexan-1-amine at the atomic level. These methods offer a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP hybrid functional, are instrumental in determining its optimized geometry and exploring its energy landscape. nih.govresearchgate.net

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest total energy of the molecule. This provides a stable three-dimensional structure. The energy landscape, a surface defined by the molecule's energy as a function of its geometry, reveals the various stable conformers (isomers that can be interconverted by rotation about single bonds) and the transition states that connect them. researchgate.net The stability of different conformers, such as those with axial or equatorial orientations of the substituent groups on the cyclohexane (B81311) rings, can be compared by analyzing their relative energies on this landscape. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for molecular properties. For a molecule like this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT. These methods are particularly valuable for benchmarking the accuracy of less computationally expensive methods and for obtaining precise data on electron correlation effects, which are crucial for a detailed understanding of the molecule's behavior.

Molecular Orbital Theory (MOT) and Natural Bond Orbital (NBO) Analysis

Molecular Orbital Theory (MOT) describes the electronic structure of molecules in terms of molecular orbitals, which are spread across the entire molecule. youtube.com The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. researchgate.netrsc.org

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in a way that aligns with Lewis's concept of chemical bonds. researchgate.netrsc.orgresearchgate.netsouthampton.ac.ukmolfunction.com NBO analysis for this compound can reveal important details about:

Hybridization: The type of hybrid orbitals used by each atom to form bonds.

Bonding and Antibonding Interactions: The interactions between filled (donor) and empty (acceptor) orbitals, which can indicate hyperconjugative effects that stabilize certain conformations.

Charge Distribution: The partial atomic charges on each atom, offering a picture of the molecule's polarity.

Conformational Potential Energy Surface Exploration

The flexibility of the two cyclohexane rings and the C-N bond in this compound gives rise to a complex potential energy surface with multiple conformational minima.

Global and Local Minima Identification for this compound Conformers

The potential energy surface (PES) of this compound contains numerous energy minima, each corresponding to a stable conformer. researchgate.net These conformers differ in the chair or boat conformations of the cyclohexane rings and the relative orientations (axial or equatorial) of the amino and methyl groups, as well as the orientation of the cyclohexyl group attached to the nitrogen.

Computational methods are employed to systematically explore this surface and identify the global minimum (the most stable conformer) and various local minima. researchgate.net The relative energies of these conformers determine their populations at a given temperature. For instance, the diequatorial conformer is often the most stable due to reduced steric hindrance.

Below is an illustrative data table showing hypothetical relative energies for different conformers of this compound.

Conformer3-Methylcyclohexyl Group OrientationN-Cyclohexyl Group OrientationRelative Energy (kcal/mol)
1EquatorialEquatorial0.00
2EquatorialAxial1.50
3AxialEquatorial2.10
4AxialAxial3.80

Note: This table is for illustrative purposes. Actual values would be obtained from specific computational studies.

Reaction Mechanisms and Reactivity Profiles of N Cyclohexyl 3 Methylcyclohexan 1 Amine

Fundamental Amine Reactivity and Acid-Base Properties

The chemical nature of N-cyclohexyl-3-methylcyclohexan-1-amine is largely dictated by the lone pair of electrons on the nitrogen atom of the secondary amine group. This lone pair is central to its basicity and nucleophilicity.

Protonation Equilibria and Basicity in Various Media

Amines are basic compounds due to the nitrogen atom's ability to accept a proton. libretexts.org The basicity of an amine is influenced by the electronic properties of the groups attached to the nitrogen. quora.com Alkyl groups, being electron-releasing, increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity compared to ammonia (B1221849). libretexts.orgncert.nic.in In the gas phase, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia. ncert.nic.in

However, in aqueous solution, the order is often altered due to solvation effects. ncert.nic.in The pKa values of the conjugate acids of simple aliphatic amines are typically in the range of 10 to 11. libretexts.org For secondary amines like this compound, the presence of two alkyl groups (cyclohexyl and 3-methylcyclohexyl) enhances the electron density on the nitrogen. The stability of the resulting protonated amine (the conjugate acid) is also a key factor in determining basicity. quora.com The electron-donating inductive effect of the two cycloalkyl groups helps to stabilize the positive charge on the nitrogen atom of the conjugate acid. quora.com

The basicity of amines can be quantified by their pKb values, with lower values indicating stronger bases. For many simple alkylamines, the pKb is around 4. byjus.com The specific pKa of the conjugate acid of this compound would determine its exact basicity relative to other amines and would be influenced by the steric hindrance around the nitrogen atom, which can affect the solvation of the protonated amine.

Table 1: General Basicity Trends of Amines

Amine Type General Basicity Trend (Gas Phase) General Basicity Trend (Aqueous Solution)
Primary Weaker than secondary and tertiary Variable, depends on alkyl group
Secondary Stronger than primary, weaker than tertiary Often the strongest

Nucleophilic Character of the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom not only confers basicity but also makes amines good nucleophiles. libretexts.org Nucleophilicity refers to the ability of an atom to donate its electron pair to an electrophilic atom other than a proton. For amines, a general trend is that stronger bases are often stronger nucleophiles. masterorganicchemistry.com

The nucleophilicity of amines generally follows the order: secondary > primary > ammonia. masterorganicchemistry.com This trend is attributed to the electron-donating effect of the alkyl groups, which increases the electron density on the nitrogen. masterorganicchemistry.com Therefore, the secondary amine nitrogen in this compound is expected to be a potent nucleophile. However, nucleophilicity is also sensitive to steric effects. masterorganicchemistry.com The bulky cyclohexyl and 3-methylcyclohexyl groups can sterically hinder the approach of the nitrogen atom to an electrophilic center, potentially reducing its reactivity compared to less hindered secondary amines.

Mechanistic Studies of Derivatization Reactions

The nucleophilic nature of the secondary amine in this compound allows it to participate in a variety of derivatization reactions, including N-alkylation and N-acylation.

N-Alkylation and N-Acylation Pathways

N-Alkylation: Secondary amines can react with alkyl halides in a nucleophilic substitution reaction (SN2) to form tertiary amines. ucalgary.ca The reaction proceeds via a one-step mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca A subsequent deprotonation step by a base, often excess amine, yields the tertiary amine product. ucalgary.ca However, a common issue with amine alkylation is overalkylation, where the product tertiary amine, which is also nucleophilic, can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. ucalgary.ca To achieve selective monoalkylation, specific strategies such as reductive amination or the use of N-aminopyridinium salts have been developed. acs.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by transition metals like ruthenium, provides an atom-efficient method for N-alkylation using alcohols as alkylating agents. nih.gov

N-Acylation: The reaction of a secondary amine with an acylating agent, such as an acyl chloride or acid anhydride, leads to the formation of a tertiary amide. umich.eduresearchgate.net This reaction is a nucleophilic acyl substitution. The mechanism typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. umich.edu This intermediate then collapses, expelling a leaving group (e.g., chloride ion) to form the amide. umich.edu When using a less reactive acylating agent like a carboxylic acid, a coupling agent is often required to activate the carboxylic acid. nih.govwikipedia.org Alternatively, direct reaction at high temperatures can be used to drive off water. wikipedia.org

Formation of Amides, Ureas, and Other Nitrogen-Containing Compounds

Amides: As mentioned, N-acylation of this compound yields a tertiary amide. umich.edu Amides can also be synthesized from esters, where the amine displaces an alkoxide group. masterorganicchemistry.com This reaction typically requires heat. masterorganicchemistry.com The mechanism involves the addition of the amine to the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the alkoxide. masterorganicchemistry.com

Ureas: Symmetrically and asymmetrically substituted ureas can be formed from secondary amines. One common method involves the reaction of a secondary amine with an isocyanate. commonorganicchemistry.com This reaction is typically straightforward and does not require a base. commonorganicchemistry.com Another approach is the reaction of amines with carbon dioxide, which can proceed without a catalyst, to form urea (B33335) derivatives. rsc.org The mechanism is thought to involve the initial formation of an alkyl ammonium alkyl carbamate (B1207046) intermediate, followed by dehydration. rsc.org The reaction of secondary amines with nitrourea (B1361781) in aqueous solution is another method for synthesizing unsymmetrical disubstituted ureas. pnas.org

Cycloaliphatic Ring Reactivity and Substituent Effects

The reactivity of this compound is also influenced by the conformation and stereochemistry of its two cycloaliphatic rings.

The cyclohexane (B81311) rings exist predominantly in a chair conformation to minimize steric strain. spcmc.ac.in Substituents on the ring can occupy either an axial or an equatorial position, and the equatorial position is generally more stable for bulky groups. spcmc.ac.in The reactivity of a substituted cyclohexane can be significantly affected by the conformation of its substituents. spcmc.ac.in

For reactions involving the amine group, the accessibility of the nitrogen lone pair can be influenced by the conformation of the cyclohexyl and 3-methylcyclohexyl rings. The steric bulk of these rings can hinder the approach of reactants.

In elimination reactions of substituted cyclohexanes, such as an E2 reaction, a specific stereochemical arrangement is required: the leaving group and a β-hydrogen must be in an anti-periplanar (diaxial) conformation. chemistrysteps.comlibretexts.org This requirement dictates which protons can be removed and, consequently, the regioselectivity of the elimination. chemistrysteps.com While this compound itself does not have a leaving group on the ring for a typical E2 reaction, understanding these principles is crucial when considering reactions of its derivatives where a leaving group might be introduced.

The methyl group on one of the cyclohexane rings acts as a substituent that can influence the stability of different conformations and potentially the reactivity at adjacent positions through steric effects. spcmc.ac.in For instance, in reactions occurring at the ring, the presence and position of the methyl group can direct the stereochemical outcome of the reaction.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Ammonia
Acyl chloride
Acid anhydride
Carboxylic acid
Ester
Isocyanate
Carbon dioxide
Nitrourea
Alkyl halide
N-aminopyridinium salts
Ruthenium
Alcohol
Tertiary amine
Quaternary ammonium salt
Tertiary amide
Urea
Alkyl ammonium alkyl carbamate
(1S,3R)-3-methylcyclohexan-1-amine
cis-3-methylcyclohexylamine

Electrophilic and Nucleophilic Substitution on Cyclohexane Rings

Direct electrophilic or nucleophilic substitution on the saturated cyclohexane rings of this compound is generally challenging under standard conditions due to the non-polar nature and low reactivity of C-H and C-C single bonds. Alkanes and their cyclic counterparts are typically inert to the common electrophiles and nucleophiles that readily react with aromatic systems or activated alkyl halides.

Electrophilic Substitution: Electrophilic attack on the cyclohexane ring is not a feasible reaction pathway. The high pKa of the conjugate acid of the amine (typically around 10-11 for secondary amines) means that in the presence of an acid catalyst, which is often required to generate a potent electrophile, the amine nitrogen will be protonated. This makes the nitrogen atom strongly electron-withdrawing, deactivating the ring system towards any potential electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution directly on a carbon atom of the cyclohexane ring would require a suitable leaving group, which is absent in the parent molecule. While reactions can be envisioned on derivatives where a hydroxyl or a halogen has been introduced, the parent amine itself does not undergo nucleophilic substitution on the ring. The primary site of nucleophilic character is the nitrogen atom itself.

The amine functionality can, however, undergo a variety of reactions. For instance, it can be alkylated, acylated, or react with carbonyl compounds to form enamines, all of which are nucleophilic additions or substitutions at the nitrogen atom, not the cyclohexane ring.

Stereochemical Outcomes of Ring Functionalization

While direct substitution on the cyclohexane rings is not a primary reaction pathway, functionalization can be achieved through other means, such as free-radical halogenation followed by substitution. The stereochemical outcome of such reactions on the 3-methylcyclohexyl ring is of particular interest.

The 3-methylcyclohexyl ring exists predominantly in a chair conformation. The methyl group can occupy either an axial or an equatorial position. The equatorial conformer is generally more stable due to reduced 1,3-diaxial interactions. Any subsequent reaction on this ring will be influenced by the stereochemistry of the starting material.

For instance, in an SN2 reaction on a derivatized 3-methylcyclohexyl ring (e.g., with a tosylate leaving group), the nucleophile will attack from the backside, leading to an inversion of configuration at the reaction center. The regioselectivity of reactions on the ring will also be influenced by the directing effects of the substituents.

Consider the E2 elimination reaction on a halogenated derivative of this compound. For an E2 reaction to occur, the hydrogen atom to be eliminated and the leaving group must be in an anti-periplanar (diaxial) arrangement. This stereochemical requirement has significant consequences for the regioselectivity and rate of the reaction. For example, in a cis-1-halo-3-methylcyclohexane derivative, where the halogen can readily occupy an axial position, elimination can proceed to give the more substituted Zaitsev product. In contrast, in a trans-isomer, achieving the necessary diaxial arrangement might require the molecule to adopt a less stable conformation, potentially leading to a slower reaction and the formation of the less substituted Hofmann product. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Stereochemical Outcomes of Substitution Reactions on a Derivatized 3-Methylcyclohexyl Ring

Reaction TypeSubstrate StereochemistryProduct StereochemistryNotes
SN2(1R,3R)-1-X-3-methylcyclohexane(1S,3R)-1-Nu-3-methylcyclohexaneInversion of configuration at C1.
SN2(1S,3R)-1-X-3-methylcyclohexane(1R,3R)-1-Nu-3-methylcyclohexaneInversion of configuration at C1.
E2cis-1-X-3-methylcyclohexane3-Methylcyclohexene (major)Zaitsev product favored due to accessible anti-periplanar H.
E2trans-1-X-3-methylcyclohexane1-Methylcyclohexene (major)Hofmann product may be significant depending on conditions. libretexts.org

Note: X = Leaving group, Nu = Nucleophile. The table assumes the reaction occurs at the carbon bearing the amine in a derivatized form.

Unimolecular Decomposition and Elimination Pathways

Gas-Phase Thermal Eliminations of N-Substituted Cyclohexylamines

The thermal decomposition of amines can proceed through various pathways, including C-N bond cleavage and elimination reactions. For N-substituted cyclohexylamines, gas-phase thermal elimination is a known decomposition route. nih.gov The stability of amines under thermal stress is a critical factor in various industrial applications. Studies on the thermolysis of cyclohexylamine (B46788) have shown that it decomposes at elevated temperatures, with ammonia being a major degradation product. nih.gov

For this compound, several unimolecular decomposition pathways can be postulated. Cleavage of the C-N bond between the nitrogen and either of the cyclohexane rings would lead to the formation of radical species. Alternatively, elimination reactions can lead to the formation of alkenes and a primary amine or ammonia.

The presence of the N-cyclohexyl group provides a pathway for a specific type of elimination, which is discussed in the following section.

Retro-ene Type Mechanisms and Associated Kinetic Studies

A prominent pathway for the gas-phase thermal decomposition of N-substituted amines with at least one β-hydrogen is the retro-ene reaction. This is a pericyclic reaction that proceeds through a six-membered cyclic transition state. masterorganicchemistry.comlibretexts.org

In the case of this compound, a retro-ene elimination can occur where a hydrogen atom from the N-cyclohexyl ring is transferred to the nitrogen atom, leading to the cleavage of the C-N bond and the formation of cyclohexene (B86901) and 3-methylcyclohexan-1-amine.

This reaction is analogous to the Hofmann elimination, which also often favors the formation of the less substituted alkene (Hofmann's rule) due to the steric bulk of the leaving group. masterorganicchemistry.comwikipedia.org The transition state for the retro-ene reaction is concerted, and kinetic studies of similar eliminations typically show first-order kinetics. nih.gov

The rate of this elimination would be dependent on the temperature and the specific stereochemical arrangement of the atoms involved in the six-membered transition state. The presence of the methyl group on the other ring is not expected to have a direct electronic effect on this process but could have minor steric influences.

Table 2: Potential Products of Retro-ene Elimination of this compound

ReactantTransition StateProductsReaction Type
This compoundSix-membered cyclicCyclohexene + 3-Methylcyclohexan-1-amineRetro-ene Elimination

Further kinetic studies would be required to determine the precise activation energy and rate constants for this decomposition pathway for this compound. Such studies often involve techniques like flash vacuum pyrolysis coupled with analytical methods such as gas chromatography-mass spectrometry (GC-MS) to identify the decomposition products and their relative abundances.

Applications of N Cyclohexyl 3 Methylcyclohexan 1 Amine As a Ligand, Catalyst, and Building Block

Role as Chiral Ligands in Asymmetric Catalysis

The chiral nature of N-cyclohexyl-3-methylcyclohexan-1-amine makes it a valuable precursor for the development of sophisticated ligands used in enantioselective metal-catalyzed reactions. The specific stereochemistry of the amine is crucial for inducing asymmetry in the catalytic process.

The design of chiral ligands derived from this compound focuses on creating a stable and well-defined chiral environment around a metal center. The synthesis typically involves modifying the secondary amine to incorporate additional coordinating atoms, such as phosphorus, nitrogen, or oxygen, to enable effective chelation to a metal.

A common strategy involves the synthesis of multidentate ligands. For instance, the amine can be functionalized to create bidentate (e.g., P,N) or tridentate ligands. The synthesis of such ligands often starts with a specific stereoisomer of the parent amine, such as (1R,3R)-1-amino-3-methylcyclohexane, which can be synthesized via biocatalytic methods like enzyme cascade reactions. researchgate.net These chiral amines can then undergo reactions with compounds like chlorodiphenylphosphine (B86185) to introduce phosphine (B1218219) moieties or react with dialdehydes to form larger macrocyclic imine structures. mdpi.com The condensation of chiral diamines with aromatic dialdehydes to form imine- and amine-type macrocycles is a well-established method for creating complex multidentate ligands. mdpi.com These macrocycles can encapsulate metal ions, creating a chiral pocket that directs the stereochemical outcome of a reaction.

Ligands derived from chiral cyclohexylamines have demonstrated significant efficacy in various enantioselective transformations, most notably in asymmetric hydrogenation. The rigid cyclohexane (B81311) backbone, combined with the stereocenters, provides a robust framework for transferring chiral information during the catalytic cycle.

In the realm of asymmetric hydrogenation, iridium catalysts bearing chiral ligands are effective for the reduction of unprotected N-H imines, yielding chiral amines with high enantioselectivity (up to 95% ee). nih.gov Similarly, rhodium-based catalysts are employed in the hydrogenation of arenes. For example, the hydrogenation of phenol (B47542) derivatives to chiral cyclohexanols can be achieved with high diastereoselectivity. researchgate.netnih.gov While direct C-C coupling examples using this compound derived ligands are less commonly reported, the principles of ligand design for enantioselective control are transferable to such transformations.

Table 1: Performance of Chiral Amine-Derived Ligands in Asymmetric Hydrogenation
Reaction TypeCatalyst SystemSubstrate TypeProduct TypeEnantiomeric/Diastereomeric ExcessYieldReference
Imine HydrogenationIr-(S,S)-f-binaphaneN-H KetoiminesChiral AminesUp to 95% ee90-95% nih.gov
Phenol HydrogenationRhodium-based catalystp-Cresolcis-4-Methylcyclohexanol>95:5 dr (cis:trans)High researchgate.netnih.gov
Phenol HydrogenationPalladium on Aluminam-tert-Butylphenol3-tert-Butylcyclohexanol91:9 dr (cis:trans)High nih.gov

The coordination of this compound derived ligands to metal centers is fundamental to their catalytic function. The nitrogen atom of the amine, along with other incorporated donor atoms, binds to the metal, forming a stable complex. The geometry of this complex is dictated by the ligand's bite angle, steric bulk, and the preferred coordination number of the metal.

Characterization of these metal-ligand complexes is essential to understand their structure and catalytic activity. A suite of spectroscopic and analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and where applicable, 31P NMR are used to elucidate the structure of the ligand and to observe changes upon coordination to a metal. mdpi.com

Infrared (IR) Spectroscopy: This technique is useful for identifying the coordination of functional groups, such as C=N or N-H, to the metal center by observing shifts in their vibrational frequencies. mdpi.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes can provide information about the d-d transitions and charge-transfer bands, offering insight into the electronic environment of the metal center. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the catalyst, showing precise bond lengths and angles within the metal's coordination sphere.

This compound as an Organocatalyst

Beyond its use in metal catalysis, this compound, as a secondary amine, can function directly as an organocatalyst. This mode of catalysis avoids the use of metals and relies on the formation of transient nucleophilic or electrophilic intermediates.

This compound is a suitable candidate for catalyzing reactions through enamine and iminium ion intermediates.

Enamine Catalysis: The reaction of the secondary amine with a ketone or an aldehyde generates a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with a wide range of electrophiles in a stereocontrolled manner.

Imine Catalysis: The condensation of the amine with a carbonyl compound can lead to the formation of an imine. ijnc.ir Furthermore, reaction with an α,β-unsaturated aldehyde or ketone forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it towards nucleophilic attack at the β-position.

The catalytic activity of this compound in organocatalysis is explained by distinct catalytic cycles.

Enamine Catalysis Cycle:

Enamine Formation: The chiral secondary amine reacts with a carbonyl substrate (e.g., a ketone) to form a nucleophilic enamine intermediate, releasing a molecule of water.

Nucleophilic Attack: The enamine attacks an electrophilic reaction partner (e.g., an alkyl halide or an α,β-unsaturated carbonyl). The stereochemistry of the approach is directed by the chiral scaffold of the amine.

Iminium Ion Formation: This attack forms a new carbon-carbon bond and results in a transient iminium ion.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water to release the final product and regenerate the chiral amine catalyst, allowing it to enter a new catalytic cycle.

Iminium Catalysis Cycle:

Iminium Ion Formation: The amine condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.

Activation and Nucleophilic Addition: The formation of the iminium ion activates the substrate, facilitating the conjugate addition of a nucleophile to the β-carbon. The bulky cyclohexyl groups on the nitrogen atom effectively shield one face of the molecule, leading to a highly enantioselective transformation.

Enamine Formation: The resulting intermediate is an enamine.

Hydrolysis and Catalyst Regeneration: Similar to the enamine cycle, the enamine is hydrolyzed to release the functionalized product and the protonated chiral amine. Deprotonation regenerates the catalyst for subsequent cycles.

Synthetic Building Block for Complex Molecules

While direct research on the utilization of this compound as a synthetic building block is limited in publicly accessible literature, its structural motifs are present in a range of molecules with established applications. By examining these analogous structures, we can infer the potential synthetic utility of this compound.

In one study, a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives were synthesized and tested for their antimycobacterial activity. The results, summarized in the table below, highlight how modifications to the aromatic rings attached to the core amine structure influence the minimum inhibitory concentration (MIC).

Table 1: Antimycobacterial Activity of C-(3-aminomethyl-cyclohexyl)-methylamine Derivatives

Compound Substitution on Benzene Ring Minimum Inhibitory Concentration (MIC) against M. tuberculosis (μg/mL)
Standard Ethambutol 6.25
Derivative 1 No substitution >100
Derivative 2 para-t-butyl 3.12
Derivative 3 para-propyl 6.25

This data suggests that the presence of specific substituents, such as a para-t-butyl group, can significantly enhance the antimycobacterial activity, even surpassing that of the standard drug ethambutol. While these compounds are not directly synthesized from this compound, the findings underscore the potential of the substituted cyclohexylamine (B46788) scaffold in the development of new therapeutic agents. The lipophilic nature of the cyclohexyl and methyl groups in this compound could be advantageous for membrane permeability, a crucial factor for drug efficacy.

Furthermore, other cyclohexylamine derivatives have been explored for a range of biological activities, including analgesic and antidepressant properties. The synthesis of these compounds often involves the reaction of the amine group with various electrophiles to introduce different functionalities, leading to a diverse library of potential drug candidates.

The incorporation of cyclic amines into polymers and advanced frameworks like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is an area of growing interest. These materials often exhibit unique properties, such as enhanced thermal stability, specific catalytic activities, and capabilities for gas sorption and separation.

While there is no specific literature describing the integration of this compound into polymers or frameworks, the amine functionality provides a clear reactive handle for such applications. For example, the secondary amine could be utilized in polymerization reactions, such as the formation of polyamides or polyimines, by reacting with dicarboxylic acids or dialdehydes, respectively. The bulky and non-planar structure of the N-cyclohexyl-3-methylcyclohexyl group could impart interesting properties to the resulting polymer, such as increased amorphous character and altered solubility.

In the context of advanced frameworks, amine-functionalized ligands are frequently used to construct MOFs with tailored properties. The amine groups can act as basic sites for catalysis or as points for post-synthetic modification. The structure of this compound suggests it could potentially be modified to incorporate coordinating groups, such as carboxylic acids or pyridyl moieties, which could then be used to build novel MOF architectures. The presence of the bulky cyclohexyl groups could influence the pore size and environment within the framework.

The table below illustrates the types of interactions and potential applications that have been observed for other amine-functionalized frameworks, which could be hypothetically extended to frameworks incorporating a derivative of this compound.

Table 2: Potential Applications of Amine-Functionalized Advanced Materials

Material Type Functional Amine Potential Application Underlying Mechanism/Property
Polymer Generic Secondary Amine Gas Separation Membranes The amine groups can interact with acidic gases like CO2, enhancing separation selectivity. The bulky substituent can affect chain packing and free volume.
Metal-Organic Framework (MOF) Amine-Functionalized Ligand Catalysis The basicity of the amine can catalyze reactions such as Knoevenagel condensation or Michael addition.
Covalent Organic Framework (COF) Amine-Functionalized Building Block Adsorption of Pollutants The porous structure combined with the affinity of amines for certain molecules allows for the capture of contaminants from air or water.

Future Perspectives and Emerging Research Avenues for N Cyclohexyl 3 Methylcyclohexan 1 Amine

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Future research will likely focus on developing greener and more efficient synthetic routes to N-cyclohexyl-3-methylcyclohexan-1-amine, moving away from traditional methods that may involve harsh conditions or produce significant waste.

Key Areas for Development:

Catalytic Hydrogenation: The primary industrial route to cyclohexylamines is the hydrogenation of anilines. wikipedia.org Future work could optimize this process for substituted anilines using novel, more sustainable catalysts based on earth-abundant metals like copper or nickel, aiming for higher selectivity and lower energy consumption. acs.org

Reductive Amination: A promising sustainable alternative is the direct reductive amination of 3-methylcyclohexanone (B152366) with cyclohexylamine (B46788) or cyclohexanone (B45756) with 3-methylcyclohexylamine (B3022809). Research into highly efficient and reusable catalysts for this one-pot reaction would be a significant advancement.

Photoredox Catalysis: Recent breakthroughs in photoredox catalysis have enabled novel cycloaddition reactions to form functionalized cyclohexylamine derivatives under mild, visible-light conditions. rsc.orgrsc.org Adapting these [4+2] cycloaddition strategies could provide atom-economical pathways to complex cyclohexylamines, including the target compound. rsc.orgrsc.org

Table 1: Comparison of Potential Sustainable Synthetic Routes

Methodology Potential Advantages Key Research Challenge
Optimized Catalytic Hydrogenation High yield, established technology. wikipedia.org Development of cheaper, more selective, non-precious metal catalysts.
Direct Reductive Amination Atom economy, reduced steps. Catalyst efficiency and management of diastereoselectivity.
Photoredox Catalysis Mild conditions, high atom economy, access to complex structures. rsc.orgrsc.org Substrate scope and stereochemical control. rsc.orgrsc.org
Catalyst-Free Condensation Simplified procedure, low cost, reduced waste. nih.govrsc.org Overcoming unfavorable thermodynamics and achieving high conversion. nih.gov

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and interactions. The presence of two chiral centers and two conformationally flexible cyclohexyl rings presents a complex stereochemical landscape.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), will be essential for determining the preferred spatial arrangement of the cyclohexyl rings and the methyl group substituent. dcu.ie These experimental results provide critical validation for computational models.

Computational Modeling: High-level computational studies, likely employing Density Functional Theory (DFT), will be invaluable for mapping the potential energy surface of the molecule. This allows for the identification of the most stable chair-boat and equatorial-axial conformations and the energy barriers between them. Such studies have been applied to understand atropisomerism in other complex molecules. acs.org

Table 2: Spectroscopic and Computational Tools for Structural Analysis

Technique Information Gained Relevance to this compound
2D NMR (NOESY) Through-space proton-proton proximities. dcu.ie Determines relative orientation of the two rings and substituents.
DFT Calculations Conformational energies, bond angles, electronic structure. acs.org Predicts the most stable stereoisomers and their populations.
Circular Dichroism (CD) Differential absorption of circularly polarized light. mdpi.com Characterizes the absolute configuration of enantiomerically pure samples.
Mass Spectrometry (MS) Fragmentation patterns. dcu.ie Elucidates structural connectivity and aids in identification.

Exploration in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, with its secondary amine group and bulky aliphatic structure, makes it a candidate for incorporation into advanced materials.

Polymer Additives: Cyclohexylamine derivatives have been investigated as photostabilizers for organic materials. google.comgoogle.com Future research could explore the efficacy of this compound as a hindered amine light stabilizer (HALS) in various polymer matrices, preventing degradation from UV light.

Monomer Synthesis: The amine group can be chemically modified to create novel monomers. For instance, reaction with acryloyl chloride could produce an acrylamide (B121943) monomer, which could then be polymerized to create functional polymers with pendant N-cyclohexyl-3-methylcyclohexyl groups, potentially influencing the thermal and mechanical properties of the resulting material.

Corrosion Inhibitors: Simple cyclohexylamine is an effective corrosion inhibitor. wikipedia.org The larger steric bulk and hydrophobicity of this compound might enhance its ability to form a protective, non-polar layer on metal surfaces, suggesting a potential application in this area.

Integration into Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. wikipedia.org The secondary amine group in this compound is capable of acting as both a hydrogen bond donor and acceptor, making it an attractive building block for such assemblies.

Host-Guest Complexes: The hydrophobic cyclohexyl rings could be encapsulated within the cavity of larger host molecules, such as cucurbiturils or cyclodextrins. researchgate.netnumberanalytics.com Studies on such host-guest interactions could lead to applications in controlled release or molecular sensing. researchgate.net The binding affinity would be influenced by the size and shape complementarity between the guest (the amine) and the host's cavity. wikipedia.org

Self-Assembly: Molecules with hydrogen-bonding capabilities can self-assemble into larger structures like tapes, rosettes, or capsules. nih.gov this compound, or its derivatives, could be designed to form such assemblies, creating novel soft materials or confined environments for chemical reactions. nih.gov The formation of ammonium (B1175870) carboxylate salts through a simple acid-base reaction is a well-established method for creating ordered crystalline structures driven by hydrogen bonding. mdpi.com

Bio-inspired Catalysis and Chemical Biology Applications

The structural motifs present in this compound are found in numerous biologically active molecules and pharmaceuticals. rsc.orgrsc.org This suggests potential avenues for its use in bio-inspired systems.

Organocatalysis: Secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. While proline and its derivatives are most common, the unique stereoelectronic properties of this compound could offer different selectivity in asymmetric transformations.

Scaffold for Bioactive Molecules: The compound could serve as a starting scaffold for the synthesis of more complex molecules with potential pharmaceutical applications. The cyclohexylamine moiety is a building block for drugs with diverse activities, including analgesics and bronchodilators. wikipedia.org By functionalizing the amine or the rings, a library of new compounds could be generated and screened for biological activity.

Chemical Probes: If derivatized with a fluorescent reporter group, this compound could be explored as a chemical probe. Its lipophilic nature might allow it to localize in specific cellular environments, such as membranes, enabling the study of biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-cyclohexyl-3-methylcyclohexan-1-amine, and what key reaction parameters must be controlled?

  • Methodological Answer :

  • Reductive amination : Cyclohexanone derivatives can react with 3-methylcyclohexanamine under hydrogenation conditions using catalysts like palladium or platinum. Reaction temperature (typically 60–100°C) and hydrogen pressure (1–3 atm) are critical to minimize side products such as over-reduced amines or dimerization .
  • C–N coupling : Advanced protocols for structurally similar arylcyclohexylamines involve Buchwald-Hartwig coupling or Ullmann-type reactions. For example, copper(I) iodide and 1,10-phenanthroline in toluene at 110°C for 24 hours can yield target amines .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR data with literature values for related cyclohexylamines. For example, cyclohexyl protons typically appear as multiplets at δ 1.2–2.1 ppm, while amine protons may show broad signals at δ 1.5–2.5 ppm (suppressed in D2_2O exchange) .
  • Mass spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 195.2 ([M+H]+^+) .
  • Melting point analysis : If crystalline, compare observed melting points with published data (e.g., analogs like N-methylcyclohexylamine melt at −20°C to −15°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • First aid : For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates but may require post-reaction removal via vacuum distillation .
  • Catalyst screening : Test palladium on carbon (Pd/C) vs. Raney nickel for reductive amination. Pd/C often provides higher selectivity but at a higher cost .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. What analytical techniques resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • Conformational analysis : Compare density functional theory (DFT)-optimized structures with X-ray crystallography data. For example, chair vs. boat conformations in cyclohexane rings significantly affect NMR coupling constants .
  • Tandem MS/MS : Fragment ions can validate proposed structures when computational fragmentation patterns (e.g., CFM-ID) disagree with experimental spectra .

Q. How can researchers address discrepancies in reported biological activity data for structural analogs of this compound?

  • Methodological Answer :

  • Receptor binding assays : Use radioligand displacement studies (e.g., 3^3H-MK-801 for NMDA receptor affinity) to confirm or refute conflicting activity claims. Ensure uniform buffer conditions (pH 7.4, 25°C) across labs .
  • Meta-analysis : Apply QSAR models to correlate substituent effects (e.g., 3-methyl vs. 3-methoxy groups) with activity trends from published datasets .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral catalysts : Use (R)-BINAP with ruthenium complexes for asymmetric hydrogenation. Enantiomeric excess (ee) can exceed 90% under optimized conditions .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer :

  • Accelerated stability studies : Store samples in acetonitrile (polar) vs. hexane (nonpolar) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via GC-MS. Nonpolar solvents at low temperatures generally minimize decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.